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Compound of Interest

Compound Name: tert-Butyl diazoacetate

Cat. No.: B029166 Get Quote

tert-Butyl Diazoacetate: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties,

structure, synthesis, and reactivity of tert-butyl diazoacetate. This versatile reagent is a

valuable tool in organic synthesis, particularly in the construction of complex molecular

architectures relevant to drug discovery and development.

Core Chemical Properties and Structure
tert-Butyl diazoacetate is a pale yellow liquid known for its utility as a carbene precursor.[1] Its

physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of tert-Butyl Diazoacetate
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Property Value Reference

Molecular Formula C₆H₁₀N₂O₂ [2]

Molecular Weight 142.16 g/mol [3]

Boiling Point 51-53 °C at 12 mmHg [4]

Density 1.026 g/mL at 25 °C [4]

Refractive Index (n20/D) 1.453 [4]

Flash Point 43 °C (109.4 °F) - closed cup

Solubility Soluble in organic solvents. [1]

Storage Temperature 2-8°C

Table 2: Structural Identifiers for tert-Butyl Diazoacetate

Identifier Value Reference

Canonical SMILES CC(C)(C)OC(=O)C=[N+]=[N-] [3]

InChI
1S/C6H10N2O2/c1-6(2,3)10-

5(9)4-8-7/h4H,1-3H3
[3]

InChIKey
JBVSBLLOZVDAAZ-

UHFFFAOYSA-N
[3]

CAS Number 35059-50-8 [2]

Synthesis of tert-Butyl Diazoacetate
The most common and well-established method for the preparation of tert-butyl diazoacetate
is through a "diazo transfer reaction" from tert-butyl acetoacetate, followed by deacylation.[5]

Experimental Protocol: Diazo Transfer and Deacylation
This protocol is adapted from established literature procedures.[5][6] Caution: Diazoacetic

esters are toxic and potentially explosive. This preparation should be carried out in a well-
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ventilated fume hood, and the distillation of tert-butyl diazoacetate should be conducted

behind a safety shield.[6][7]

Part A: Synthesis of p-Toluenesulfonyl Azide

Dissolve 71.5 g (1.10 moles) of sodium azide in 200 ml of water in a 2-L Erlenmeyer flask.

Dilute the solution with 400 ml of 90% aqueous ethanol.

With stirring, add a warm (45°C) solution of 190.5 g (1.00 mole) of p-toluenesulfonyl chloride

in 1 L of 90% aqueous ethanol.

Continue stirring for a specified time to allow the reaction to complete.

Part B: Synthesis of t-Butyl α-Diazoacetoacetate

In a 2-L wide-mouthed Erlenmeyer flask, combine 118.5 g (0.75 mole) of t-butyl

acetoacetate, 1 L of anhydrous acetonitrile, and 75.8 g (0.75 mole) of distilled triethylamine.

Adjust the temperature of the mixture to 20°C.

Add 148 g (0.75 mole) of p-toluenesulfonyl azide dropwise with vigorous stirring over 10–15

minutes. The reaction is exothermic, and the temperature will rise to 38–40°C.

Stir the mixture at room temperature for 2.5 hours.

Evaporate the solvent at 35°C under reduced pressure (12 mm).

Part C: Deacylation to form tert-Butyl Diazoacetate

Prepare a solution of sodium methoxide from 11.5 g (0.50 g atom) of sodium and 150 ml of

methanol.

In a 1-L three-necked flask fitted with a stirrer, a dropping funnel, and a thermometer, place a

solution of 92.6 g (0.50 mole) of the crude t-butyl α-diazoacetoacetate in 150 ml of methanol.

Cool the solution to 2–3°C in an ice bath.
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Add the sodium methoxide solution dropwise with stirring, maintaining the reaction

temperature between 0–5°C (this addition takes about 30 minutes).

After the addition is complete, continue stirring in the ice bath for an additional 30 minutes.

The resulting tert-butyl diazoacetate can then be isolated and purified by distillation under

reduced pressure.

Part A: p-Toluenesulfonyl Azide Synthesis Part B: Diazo Transfer Part C: Deacylation

Sodium Azide + p-Toluenesulfonyl Chloride p-Toluenesulfonyl AzideForms

t-Butyl Acetoacetate + Triethylamine t-Butyl α-Diazoacetoacetate

Reacts with

t-Butyl α-DiazoacetoacetateIs

tert-Butyl Diazoacetate

Sodium Methoxide Reacts with

Click to download full resolution via product page

Caption: Workflow for the synthesis of tert-butyl diazoacetate.

Chemical Reactivity and Applications
The primary utility of tert-butyl diazoacetate stems from its ability to generate a (tert-

butoxycarbonyl)carbene intermediate upon thermal or photochemical decomposition, with the

concomitant release of stable dinitrogen gas.[5] This reactive carbene can then participate in a

variety of useful organic transformations.

Key reactions involving tert-butyl diazoacetate include:

Cyclopropanation: It is widely used for the cyclopropanation of alkenes, often catalyzed by

transition metal complexes of rhodium, copper, or cobalt.[5][8] The use of chiral catalysts can

achieve high levels of diastereoselectivity and enantioselectivity.[4][5]

X-H Insertion: The generated carbene can insert into various X-H bonds (e.g., C-H, O-H, N-

H), providing a direct method for C-C, C-O, and C-N bond formation.
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Aziridine Formation: In reactions with imines, tert-butyl diazoacetate can be used to

synthesize aziridines.[8]

1,3-Dipolar Cycloadditions: It can also act as a 1,3-dipole in cycloaddition reactions.[8]

tert-Butyl Diazoacetate

(tert-Butoxycarbonyl)carbene

Heat or Light (hν)
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Aziridine

Alkene Reacts with
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Caption: Reactivity of tert-butyl diazoacetate as a carbene precursor.

Spectroscopic Data
While detailed spectra require specialized access, typical spectroscopic features are noted in

the literature.

Table 3: Spectroscopic Data for tert-Butyl Diazoacetate
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Spectrum Key Features Reference

¹H NMR (CDCl₃)

Signals corresponding to the

tert-butyl protons and the diazo

proton would be expected. A

peak at δ 1.72 (s, 9H) is

reported for the tert-butyl

group in a similar indazole

structure.

[9]

¹³C NMR (CDCl₃)

Resonances for the carbonyl

carbon, the diazo carbon, the

quaternary carbon of the tert-

butyl group, and the methyl

carbons are characteristic. For

a related indazole, peaks are

observed at δ 28.42 (CH₃),

81.98 (C(CH₃)₃), and 162.54

(C=O).

[9]

IR (neat)

A strong absorption band

characteristic of the diazo

group (C=N₂) is typically

observed around 2137 cm⁻¹.

The carbonyl (C=O) stretch of

the ester is expected around

1710-1751 cm⁻¹.

[9][10]

Safety Information
tert-Butyl diazoacetate is a hazardous chemical and should be handled with appropriate

safety precautions.

Hazards: Flammable liquid, harmful if swallowed, causes skin and eye irritation, may cause

respiratory irritation, suspected of causing cancer, and suspected of damaging fertility or the

unborn child.
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Personal Protective Equipment (PPE): Eyeshields, faceshield, gloves, and a suitable

respirator are recommended.

Storage: Store in a well-ventilated place at 2-8°C. Keep cool.

This guide provides a foundational understanding of tert-butyl diazoacetate for its effective

and safe use in a research and development setting. For more detailed information, consulting

the primary literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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